molecular formula C17H16ClN5O2 B4891604 2-[5-(4-chlorophenyl)-2H-tetrazol-2-yl]-N-(4-methoxybenzyl)acetamide

2-[5-(4-chlorophenyl)-2H-tetrazol-2-yl]-N-(4-methoxybenzyl)acetamide

Cat. No. B4891604
M. Wt: 357.8 g/mol
InChI Key: CRKQSHPPORYVDJ-UHFFFAOYSA-N
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Description

2-[5-(4-chlorophenyl)-2H-tetrazol-2-yl]-N-(4-methoxybenzyl)acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-[5-(4-chlorophenyl)-2H-tetrazol-2-yl]-N-(4-methoxybenzyl)acetamide is not fully understood. However, it has been shown to have an inhibitory effect on certain enzymes, including acetylcholinesterase and butyrylcholinesterase. It has also been shown to have an effect on the levels of certain neurotransmitters, including dopamine and serotonin.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[5-(4-chlorophenyl)-2H-tetrazol-2-yl]-N-(4-methoxybenzyl)acetamide are not fully understood. However, it has been shown to have an effect on the central nervous system, including the regulation of neurotransmitter levels and the inhibition of certain enzymes. It has also been shown to have an effect on cancer cells, including the induction of apoptosis and the inhibition of cell proliferation.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-[5-(4-chlorophenyl)-2H-tetrazol-2-yl]-N-(4-methoxybenzyl)acetamide in lab experiments is its potential as a lead compound for drug discovery. It has also been shown to have potential as a treatment for neurodegenerative diseases and cancer. However, one of the limitations of using this compound is its limited availability and high cost.

Future Directions

There are several future directions for the study of 2-[5-(4-chlorophenyl)-2H-tetrazol-2-yl]-N-(4-methoxybenzyl)acetamide. One direction is the further study of its mechanism of action and its effects on the central nervous system. Another direction is the further study of its potential as a treatment for neurodegenerative diseases and cancer. Additionally, further research is needed to explore the potential of this compound as a lead compound for drug discovery.

Synthesis Methods

The synthesis of 2-[5-(4-chlorophenyl)-2H-tetrazol-2-yl]-N-(4-methoxybenzyl)acetamide involves the reaction of 4-chlorobenzyl chloride with sodium azide to form 4-chlorobenzyl azide. This intermediate is then reacted with 5-amino-1H-tetrazole and N-(4-methoxybenzyl)acetamide to form the final product.

Scientific Research Applications

2-[5-(4-chlorophenyl)-2H-tetrazol-2-yl]-N-(4-methoxybenzyl)acetamide has been studied for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been shown to have potential as a treatment for neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. In cancer research, it has been studied for its potential as a chemotherapeutic agent. In drug discovery, it has been studied for its potential as a lead compound for the development of new drugs.

properties

IUPAC Name

2-[5-(4-chlorophenyl)tetrazol-2-yl]-N-[(4-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN5O2/c1-25-15-8-2-12(3-9-15)10-19-16(24)11-23-21-17(20-22-23)13-4-6-14(18)7-5-13/h2-9H,10-11H2,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRKQSHPPORYVDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CN2N=C(N=N2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[5-(4-chlorophenyl)-2H-tetrazol-2-yl]-N-(4-methoxybenzyl)acetamide

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